molecular formula C21H12O4 B11057858 7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione

7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione

Cat. No.: B11057858
M. Wt: 328.3 g/mol
InChI Key: IQULIHQTQQBXAN-UHFFFAOYSA-N
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Description

7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione is a complex organic compound belonging to the class of anthraquinone derivatives This compound is characterized by its fused ring structure, which includes a furan ring and an anthraquinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione typically involves the diazotization of 1-amino-2-aryloxy-4-hydroxy-9,10-anthraquinones. This process is carried out in various solvents, followed by heating the diazotization products. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly in the development of antitumor agents. Its derivatives have been studied for their cytotoxic properties against various cancer cell lines .

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments due to its chromophoric properties. It also finds applications in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of antitumor agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione is unique due to its fused furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H12O4

Molecular Weight

328.3 g/mol

IUPAC Name

7-hydroxy-1-methylanthra[2,1-b][1]benzofuran-8,13-dione

InChI

InChI=1S/C21H12O4/c1-10-5-4-8-14-16(10)18-15(25-14)9-13(22)17-19(18)21(24)12-7-3-2-6-11(12)20(17)23/h2-9,22H,1H3

InChI Key

IQULIHQTQQBXAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC3=C2C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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